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Compound of Interest

Compound Name: 4-Bromo-2,3,5,6-tetramethylaniline

Cat. No.: B189008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-2,3,5,6-tetramethylaniline is a polysubstituted aromatic amine that serves as a

valuable building block in organic synthesis. Its sterically hindered nature, due to the presence

of four methyl groups flanking the amino and bromo substituents, presents unique challenges

and opportunities in chemical transformations. The bromine atom can participate in various

palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse

functionalities. This makes it a key intermediate in the synthesis of complex molecules,

particularly in the fields of materials science and drug discovery, where it has been identified as

a potential building block for Protein Degrader technologies like PROTACs (Proteolysis

Targeting Chimeras).[1] These application notes provide detailed protocols for the synthesis

and derivatization of 4-Bromo-2,3,5,6-tetramethylaniline.
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Property Value

CAS Number 53965-69-8[1]

Molecular Formula C₁₀H₁₄BrN[1]

Molecular Weight 228.13 g/mol [1]

Appearance Solid[2]

Purity Typically ≥97%[1]

Storage
Room temperature, under inert atmosphere,

protected from light.[2]

Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2,3,5,6-
tetramethylaniline via Bromination
This protocol describes the electrophilic bromination of 2,3,5,6-tetramethylaniline. The amino

group is a strong activating group, directing the incoming electrophile to the para position. The

methyl groups provide significant steric hindrance, which can influence the reaction rate but

also helps in achieving regioselectivity. A common method for the bromination of highly

activated anilines is the use of N-Bromosuccinimide (NBS) in a suitable solvent.

Materials:

2,3,5,6-tetramethylaniline

N-Bromosuccinimide (NBS)

Acetonitrile (anhydrous)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine
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Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:

To a solution of 2,3,5,6-tetramethylaniline (1.0 eq) in anhydrous acetonitrile, add N-

Bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or

Nitrogen).

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, remove the acetonitrile under reduced pressure.

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium

bicarbonate solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford 4-Bromo-
2,3,5,6-tetramethylaniline.

Expected Yield: 80-90% (This is an estimated yield based on similar reactions and may require

optimization).
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Workflow for the Synthesis of 4-Bromo-2,3,5,6-tetramethylaniline

Start: 2,3,5,6-tetramethylaniline

Dissolve in anhydrous Acetonitrile

Add NBS (1.05 eq) at 0 °C

Stir at room temperature for 2-4h

Monitor by TLC

Work-up: Evaporation, Extraction with DCM, Washing

Upon completion

Purification: Flash Column Chromatography

End Product: 4-Bromo-2,3,5,6-tetramethylaniline

Click to download full resolution via product page

Synthesis of 4-Bromo-2,3,5,6-tetramethylaniline.
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Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromo-
2,3,5,6-tetramethylaniline
Due to the steric hindrance around the bromine atom, Suzuki-Miyaura coupling of 4-Bromo-
2,3,5,6-tetramethylaniline requires robust catalytic systems.[3][4][5] The use of bulky,

electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is often necessary to

facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

Materials:

4-Bromo-2,3,5,6-tetramethylaniline

Arylboronic acid (1.2-1.5 eq)

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

SPhos (4-10 mol%) or other bulky phosphine ligand

Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 eq)

1,4-Dioxane or Toluene (anhydrous and degassed)

Schlenk tube or similar reaction vessel

Inert gas supply (Argon or Nitrogen)

Procedure:

In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (e.g., 2 mol%), the

phosphine ligand (e.g., SPhos, 4 mol%), and finely ground K₃PO₄ (2.0 eq) to an oven-dried

Schlenk tube equipped with a magnetic stir bar.

Add 4-Bromo-2,3,5,6-tetramethylaniline (1.0 eq) and the arylboronic acid (1.2 eq) to the

tube.

Evacuate and backfill the tube with inert gas three times.

Add anhydrous, degassed 1,4-dioxane or toluene via syringe.
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Heat the reaction mixture to 80-110 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature, dilute with a suitable organic

solvent (e.g., ethyl acetate), and filter through a pad of Celite.

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Representative Data for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides:
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*Yields are representative estimates for sterically hindered couplings and will require

optimization for this specific substrate.
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Protocol 3: Buchwald-Hartwig Amination of 4-Bromo-
2,3,5,6-tetramethylaniline
The Buchwald-Hartwig amination allows for the formation of a new C-N bond, replacing the

bromine atom with an amino group.[6][7] This reaction is instrumental in synthesizing more

complex aniline derivatives. Similar to the Suzuki coupling, the steric hindrance of the substrate

necessitates the use of specialized catalyst systems.

Materials:

4-Bromo-2,3,5,6-tetramethylaniline

Primary or secondary amine (1.1-1.2 eq)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

A bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos) (2-4 mol%)

Sodium tert-butoxide (NaOtBu) (1.2-1.5 eq)

Toluene or 1,4-Dioxane (anhydrous and degassed)

Schlenk tube or glovebox

Procedure:

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and

NaOtBu.

Add 4-Bromo-2,3,5,6-tetramethylaniline and seal the tube with a septum.

Remove the tube from the glovebox and add the amine and the anhydrous, degassed

solvent via syringe.

Place the reaction mixture in a preheated oil bath at 80-110 °C and stir vigorously.

Monitor the reaction by TLC or LC-MS.
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After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter

through a pad of Celite.

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate,

filter, and concentrate.

Purify the crude product by flash column chromatography.

Representative Data for Buchwald-Hartwig Amination of Aryl Bromides:

Entry Amine
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3
Benzyla

mine

Pd₂(dba
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*Yields are representative estimates and will require optimization for this specific substrate.

Application in Drug Discovery: A Building Block for
PROTACs
The structure of 4-Bromo-2,3,5,6-tetramethylaniline makes it a suitable scaffold for the

synthesis of ligands for E3 ubiquitin ligases, such as Cereblon (CRBN) or Von Hippel-Lindau

(VHL), which are key components of PROTACs. The bromo-substituent provides a handle for

linking to a linker and subsequently to a warhead that binds to a target protein.
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Conceptual Use of 4-Bromo-2,3,5,6-tetramethylaniline in PROTAC Synthesis

4-Bromo-2,3,5,6-
tetramethylaniline

Cross-Coupling Reaction
(e.g., Suzuki, Sonogashira)

Attachment of Linker

E3 Ligase Ligand Linker

Coupling with Warhead

PROTAC Molecule

Warhead
(binds to target protein)

Click to download full resolution via product page

Role in PROTAC Synthesis.

Safety Information
4-Bromo-2,3,5,6-tetramethylaniline should be handled with care in a well-ventilated fume

hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a

lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS)

provided by the supplier.

Disclaimer: The protocols and data presented in these application notes are intended as a

guide for trained research professionals. Reactions involving sterically hindered substrates can
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be sensitive to reaction conditions, and optimization may be required to achieve the desired

outcome. All experiments should be conducted with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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